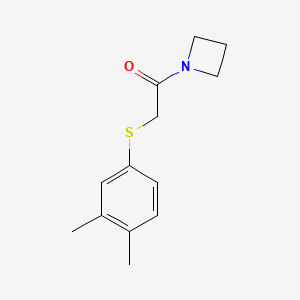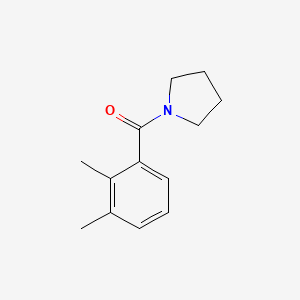![molecular formula C21H20N4O2 B7474392 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as DPI or Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its pharmacological effects by selectively inhibiting the activity of PKC, a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This results in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Biochemical and Physiological Effects:
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, suppression of inflammation, and improvement of cognitive function. It has also been found to modulate ion channels, affect neurotransmitter release, and alter gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione is its selectivity for PKC, which allows for the specific targeting of this signaling pathway. This makes it a valuable tool for studying the role of PKC in various cellular processes and diseases. However, one limitation of 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione is its potential off-target effects, which may affect the interpretation of experimental results. Moreover, 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic properties. Moreover, the therapeutic potential of 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione in various diseases, including cancer and neurological disorders, warrants further investigation. Additionally, the role of PKC in cellular processes such as autophagy and metabolism is an emerging area of research that may provide new insights into the therapeutic potential of PKC inhibitors like 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione.
Métodos De Síntesis
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione can be synthesized by the reaction of 1,3-diphenyl-4-hydroxymethyl-5-methylpyrazole with 2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to yield the final compound. This synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, 3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.
Propiedades
IUPAC Name |
3-[(1,3-diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-21(2)19(26)24(20(27)22-21)13-16-14-25(17-11-7-4-8-12-17)23-18(16)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRVYKZFILJFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B7474337.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)






![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)
